Pfe-pkis 9 is derived from the Published Kinase Inhibitor Set (PKIS), a collection that includes various small molecule inhibitors targeting human kinases. This set was established to facilitate research on understudied kinases by providing well-characterized chemical probes. The classification of Pfe-pkis 9 falls under small molecule inhibitors, specifically designed to interact with protein kinases, thereby modulating their activity.
The synthesis of Pfe-pkis 9 involves multiple steps, including the formation of key intermediates through various chemical reactions. The synthetic route typically begins with commercially available starting materials and employs techniques such as:
The reaction conditions often require organic solvents, catalysts, and controlled temperatures to optimize yields. Industrial production methods may scale these reactions using batch or continuous flow processes to produce larger quantities of Pfe-pkis 9 for research applications.
Pfe-pkis 9 has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is with a molecular weight of approximately 520.3 g/mol. The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-4-methylbenzamide.
Structural Data:
This structure is essential for understanding how Pfe-pkis 9 interacts with its targets in biological systems.
Pfe-pkis 9 participates in several chemical reactions typical for protein kinase inhibitors. These include:
The specific conditions under which these reactions occur can significantly influence the outcomes, leading to various derivatives that may exhibit different biological activities.
The mechanism of action for Pfe-pkis 9 primarily involves the inhibition of specific protein kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, effectively disrupting critical signaling pathways regulated by these kinases. The molecular targets include kinases involved in cell proliferation and survival.
Data from studies indicate that Pfe-pkis 9 demonstrates high selectivity for certain kinases, making it a valuable tool for researchers investigating kinase-related pathways in disease contexts .
Pfe-pkis 9 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining the appropriate conditions for experimental use and potential therapeutic applications.
Pfe-pkis 9 has a wide range of applications in scientific research:
Protein kinases represent one of the most prolific drug target families in modern pharmacology, with over 80 FDA-approved inhibitors as of 2024, primarily for oncology applications [9] [10]. This therapeutic revolution began in earnest during the 1980s with the discovery that dysregulated kinase activity drives oncogenesis through constitutive activation of growth signaling pathways. The approval of imatinib in 2001 for chronic myeloid leukemia marked a paradigm shift, validating kinases as druggable targets and catalyzing intensive drug discovery efforts [9]. Subsequent developments revealed significant challenges in achieving kinase selectivity due to the evolutionary conservation of the adenosine triphosphate (ATP)-binding pocket across the 518-member human kinome. This conservation complicates the development of inhibitors that can discriminate between closely related kinases, particularly those with high structural homology in their catalytic domains [7] [9].
Early kinase drug discovery relied heavily on phenotypic screening and optimization of natural product inhibitors like staurosporine, which exhibited potent but promiscuous kinase inhibition. The elucidation of kinase crystal structures enabled structure-based design approaches, leading to second-generation inhibitors with improved selectivity profiles. Despite these advances, approximately 80% of the human kinome remains underexplored, with many kinases lacking high-quality chemical probes—a category termed the "dark kinome" [1] [9]. This knowledge gap significantly impedes functional annotation and therapeutic exploitation of these targets.
Table 1: Key Milestones in Kinase Inhibitor Development
Year | Development Milestone | Significance |
---|---|---|
1984 | Discovery of protein kinase C as oncogene | Established kinase-disease linkage |
2001 | FDA approval of imatinib | First targeted kinase inhibitor therapy |
2013 | Publication of Published Kinase Inhibitor Set (PKIS1) | First open-access chemogenomic kinase inhibitor set (367 compounds) |
2016 | PKIS2 release (637 compounds) | Expanded coverage of understudied kinases |
2021 | Kinase Chemogenomic Set (KCGS) launch | First set with pre-defined selectivity criteria (187 compounds) |
Chemogenomic libraries represent a strategic response to the selectivity and coverage challenges in kinase drug discovery. These systematically annotated compound collections enable large-scale profiling of kinase-inhibitor interactions across the kinome. The Kinase Chemogenomic Set (KCGS), developed through a collaborative open-science initiative, exemplifies this approach. Unlike earlier collections like PKIS and PKIS2—which contained compounds with variable selectivity profiles—KCGS implemented stringent selection criteria: compounds must demonstrate potent inhibition (dissociation constant <100 nanomolar against primary target) and narrow selectivity (S<0.025 at 1 micromolar in biochemical panels) before inclusion [1] [5].
The KCGS library emerged from a consortium involving eight pharmaceutical companies (including GlaxoSmithKline, Pfizer, and AstraZeneca) and academic laboratories, which donated and profiled over 1,200 kinase inhibitors. Binding profiles were determined using the DiscoverX scanMAX assay panel covering 401 wild-type human kinases, enabling quantitative selectivity assessment. The resulting set of 187 inhibitors covers 215 human kinases (54% of the assayed kinome), including 37 kinases previously classified as "dark" by the National Institutes of Health Illuminating the Druggable Genome initiative [1]. This coverage is particularly valuable for studying undercharacterized kinases implicated in disease processes but lacking dedicated chemical probes. Chemical proteomics studies have since validated the target engagement of KCGS compounds in physiological contexts, confirming their utility as functional probes in cellular systems [5].
PFE-PKIS 9 (Chemical Abstracts Service Registry Number 1421367-67-0) originated from the Pfizer-submitted portion of the Published Kinase Inhibitor Set. As a component of both PKIS2 and KCGS libraries, it exemplifies the chemogenomic approach to inhibitor development [6] [8]. This compound was specifically designed to target understudied kinases while maintaining selectivity against historically prioritized targets. Its molecular architecture incorporates a thienopyrimidine core—a privileged scaffold in kinase inhibitor design known to facilitate hydrogen bonding with kinase hinge regions—augmented with chemical moieties engineered to exploit unique topological features within target ATP-binding sites [7] [10].
As a dark kinase probe, PFE-PKIS 9 enables functional interrogation of kinases previously inaccessible to chemical modulation. Its inclusion in multiple screening libraries reflects its value as a tool compound for phenotypic screening and target validation. While its primary kinase targets remain partially characterized, empirical profiling demonstrates selective nanomolar-level activity against specific serine/threonine kinases, distinguishing it from promiscuous first-generation inhibitors [5] [6]. The compound exemplifies the iterative refinement of kinase inhibitor design: structural insights from early promiscuous inhibitors informed the development of more selective analogues like PFE-PKIS 9, which now serve as chemical starting points for further optimization and biological discovery.
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